molecular formula C8H10N2 B14682784 4-Ethenylbenzene-1,3-diamine CAS No. 27845-37-0

4-Ethenylbenzene-1,3-diamine

Cat. No.: B14682784
CAS No.: 27845-37-0
M. Wt: 134.18 g/mol
InChI Key: FXKUKPDMOLUQLE-UHFFFAOYSA-N
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Description

4-Ethenylbenzene-1,3-diamine is an organic compound characterized by the presence of an ethenyl group attached to a benzene ring, which also contains two amine groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent functional group transformations. One common method includes the nitration of benzene to form nitrobenzene, which is then reduced to form 1,3-diaminobenzene.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently used in the reduction steps, while vinylation can be achieved using ethylene in the presence of a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethenylbenzene-1,3-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Ethenylbenzene-1,2-diamine
  • 4-Ethenylbenzene-1,4-diamine
  • 4-Methylbenzene-1,3-diamine

Comparison: 4-Ethenylbenzene-1,3-diamine is unique due to the specific positioning of the amine groups and the ethenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the 1,3-diamine configuration allows for specific hydrogen bonding patterns that are not possible in the 1,2- or 1,4-diamine configurations .

Properties

CAS No.

27845-37-0

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

4-ethenylbenzene-1,3-diamine

InChI

InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2

InChI Key

FXKUKPDMOLUQLE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)N)N

Origin of Product

United States

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